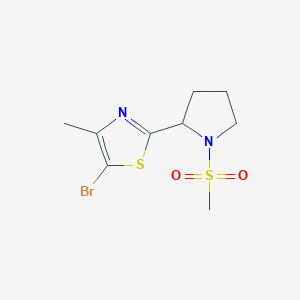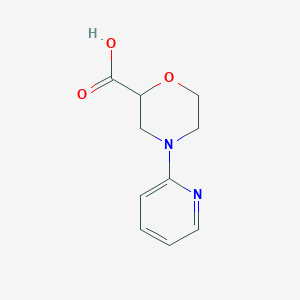
(4-Pyridyl)acetone hydrochloride
Vue d'ensemble
Description
(4-Pyridyl)acetone hydrochloride: is a chemical compound with the molecular formula C8H10ClNO and a molecular weight of 171.63 g/mol . It is a derivative of acetone where a pyridine ring is attached to the alpha-carbon of acetone, and the hydrochloride salt form enhances its solubility in water.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-chloropyridine and an alcoholic solution of sodium alkoxide .
Reaction Process: Ethyl acetoacetate is added dropwise to the reaction flask containing the 4-chloropyridine and sodium alkoxide under agitation.
Condensation and Hydrolysis: The mixture is heated to perform condensation, followed by hydrolysis and decarboxylation to obtain the intermediate product.
Purification: The reaction mixture is cooled, and the product is extracted using an organic solvent, washed, dried, and purified by reduced pressure distillation to yield (4-pyridyl)acetone .
Industrial Production Methods: The industrial production of This compound involves scaling up the above synthetic route with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Analyse Des Réactions Chimiques
(4-Pyridyl)acetone hydrochloride: undergoes various chemical reactions, including:
Oxidation: The pyridine ring can be oxidized to form pyridine-N-oxide.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution Reactions: The chlorine atom can be substituted with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like m-CPBA (meta-chloroperoxybenzoic acid) are used.
Reduction: Reducing agents like LiAlH4 (lithium aluminium hydride) are employed.
Substitution: Nucleophiles such as ammonia or alkyl halides are used under basic or acidic conditions.
Major Products Formed:
Pyridine-N-oxide: from oxidation.
4-Pyridyl-2-propanol: from reduction.
Various substituted pyridines from nucleophilic substitution.
Applications De Recherche Scientifique
(4-Pyridyl)acetone hydrochloride: has diverse applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: It is used in the study of enzyme inhibitors and receptor binding assays.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: It is utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which (4-pyridyl)acetone hydrochloride exerts its effects involves its interaction with biological targets such as enzymes and receptors. The pyridine ring can bind to active sites, modulating enzyme activity or receptor signaling pathways. The exact molecular targets and pathways depend on the specific application and biological system under study.
Comparaison Avec Des Composés Similaires
4-Pyridylacetone: Lacks the hydrochloride salt form.
4-Pyridyl-2-propanol: Reduced form of (4-pyridyl)acetone hydrochloride.
The uniqueness of This compound lies in its enhanced solubility and reactivity due to the presence of the hydrochloride group, making it more versatile in various applications.
Propriétés
IUPAC Name |
1-pyridin-4-ylpropan-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO.ClH/c1-7(10)6-8-2-4-9-5-3-8;/h2-5H,6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEGGZQXLRRJVFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=CC=NC=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(6-Methyl-1',2',3',4',5',6'-hexahydro-[2,3']bipyridinyl-4-yl)-pyrazin-2-yl-amine](/img/structure/B1399214.png)

![3-[6-(1-Methanesulfonyl-piperidin-4-yl)-2-methyl-pyrimidin-4-yl]-propionic acid](/img/structure/B1399218.png)





![6-(piperidin-2-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1399225.png)
![(6-Methyl-1',2',3',4',5',6'-hexahydro-[2,4']bipyridinyl-4-yl)-(6-methyl-pyridin-2-yl)-amine](/img/structure/B1399228.png)
![1-(2-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)pyrrolidin-1-yl)ethanone](/img/structure/B1399229.png)


